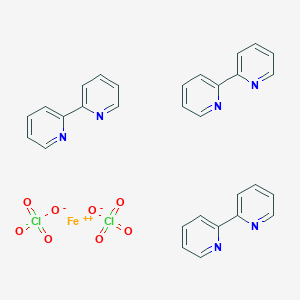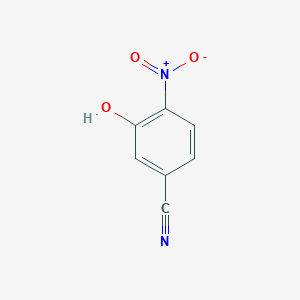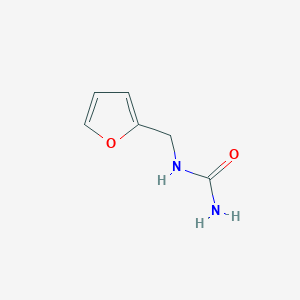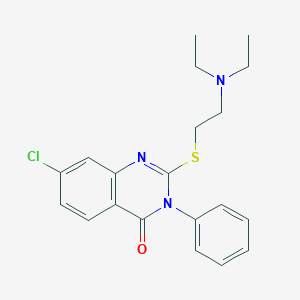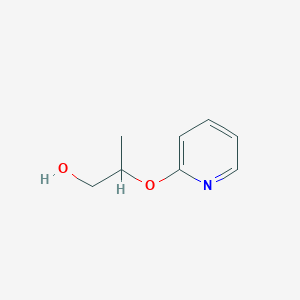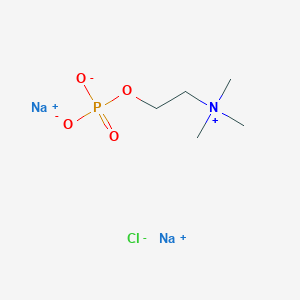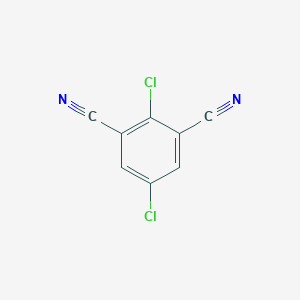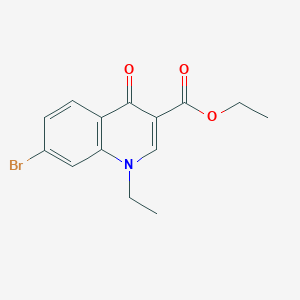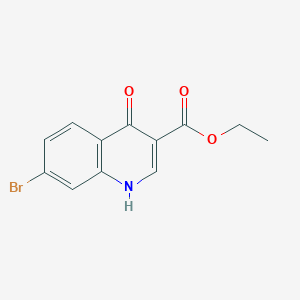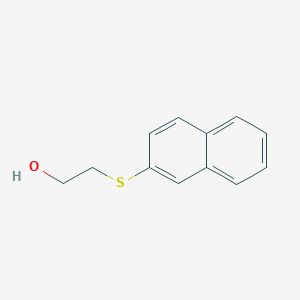
Chlorhydrate d'aminoguanidine
Vue d'ensemble
Description
Aminoguanidine hydrochloride, also known as Aminoguanidine hydrochloride, is a useful research compound. Its molecular formula is CH7ClN4 and its molecular weight is 110.55 g/mol. The purity is usually 95%.
The exact mass of the compound Aminoguanidine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760398. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aminoguanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminoguanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Effets antioxydants et anti-inflammatoires
Le chlorhydrate d'aminoguanidine s'est avéré avoir des propriétés antioxydantes. Il peut prévenir le stress oxydatif, inhiber les éléments de l'inflammation et conférer un effet de protection rénale dans les lésions d'ischémie-reperfusion rénale . Il prévient la peroxydation lipidique, augmente les niveaux de GSH et restaure l'activité de GST altérée par IRI .
Protection rénale
Dans le domaine de la néphrologie, le this compound a été utilisé pour protéger les reins des lésions d'ischémie-reperfusion (IRI), un problème courant lors de la transplantation rénale . Il inhibe iNOS, Hsp27, l'activation endothéliale (VE-cadhérine, PECAM), les marqueurs mésenchymateux (vimentine, fascin et HSP47) et la régulation à la hausse de l'inflammation (IL-1β, IL-6, Foxp3 et IL-10) .
Technologie des cellules solaires
Dans le domaine des énergies renouvelables, le this compound a été utilisé pour améliorer l'efficacité et la stabilité des cellules solaires à base de pérovskite d'étain . Il forme des liaisons hydrogène fortes avec les ions halogénures dans la pérovskite, ce qui contribue à passiver les défauts et à réduire le taux d'oxydation de Sn 2+ .
Santé dentaire
Le this compound a été utilisé comme inhibiteur de la synthase d'oxyde nitrique (NOS) pour étudier son effet sur la réduction de la perte osseuse alvéolaire dans la parodontite induite par ligature chez le rat .
Applications antimicrobiennes et antivirales
L'échafaudage du bicarbonate d'aminoguanidine, qui comprend le this compound, est polyvalent et a fait partie de plusieurs médicaments utilisés en clinique. Ils ont trouvé une utilisation comme agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, antibactériens et antiviraux, en particulier comme agents anti-VIH .
Mécanisme D'action
Target of Action
Aminoguanidine hydrochloride, also known as Pimagedine, primarily targets Nitric Oxide Synthase (NOS) and Aldose Reductase . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. Aldose Reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose .
Mode of Action
Aminoguanidine hydrochloride acts as an inhibitor of both NOS and Aldose Reductase . It inhibits the formation of glycosylated proteins, also known as advanced glycosylation end-products (AGEs), and has other actions including the inhibition of aldose reductase . This compound prevents the formation of AGEs without forming an adduct with the glycosylated peptide .
Biochemical Pathways
Aminoguanidine hydrochloride affects several biochemical pathways. It inhibits the formation of AGEs, which are involved in the pathogenesis of various diseases, including diabetic complications . By inhibiting NOS, it reduces the production of nitric oxide, a reactive nitrogen species involved in oxidative stress . It also inhibits Aldose Reductase, thereby affecting the polyol pathway .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of the compound .
Result of Action
Aminoguanidine hydrochloride has several molecular and cellular effects. It prevents lipid peroxidation, increases glutathione (GSH) levels, and recovers the glutathione S-transferase (GST) activity impaired by oxidative stress . It also inhibits the upregulation of iNOS, heat shock protein 27 (Hsp27), endothelial activation markers (VE-cadherin, PECAM), mesenchymal markers (vimentin, fascin, and HSP47), and inflammation markers (IL-1β, IL-6, Foxp3, and IL-10) .
Action Environment
The action, efficacy, and stability of Aminoguanidine hydrochloride can be influenced by various environmental factors. For instance, in a study investigating the effects of Aminoguanidine hydrochloride on tomato roots treated with short-term salt stress, it was found that the compound could dramatically rearrange polyamine catabolism and related reactive species backgrounds, especially the nitric oxide-related mechanisms . This suggests that environmental stressors, such as salt stress, can influence the action of Aminoguanidine hydrochloride.
Safety and Hazards
Aminoguanidine hydrochloride may cause an allergic skin reaction. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure. It should be used only in well-ventilated areas and personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided .
Analyse Biochimique
Biochemical Properties
Aminoguanidine hydrochloride is a diamine oxidase and nitric oxide synthase inhibitor . It reduces levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone . It also inhibits selectively inducible nitric oxide synthase and scavenges reactive oxygen species, thus being an antioxidant agent protecting various cells and tissues from oxidative stress .
Cellular Effects
Aminoguanidine hydrochloride has been shown to have anti-inflammatory and radical scavenging properties . It prevents lipid peroxidation, increases GSH levels, and recovers the GST activity impaired by IRI . It also inhibits elements of inflammation, endothelial activation, and mesenchymal transition during IRI .
Molecular Mechanism
Aminoguanidine hydrochloride reportedly inhibits the formation of glycosylated proteins (advanced glycation end-products) and has other actions including inhibition of aldose reductase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In a study, aminoguanidine hydrochloride was administered in drinking water at 1 g/l from the time rats were 6 months until they were 24 months of age . The antioxidant effect of aminoguanidine hydrochloride was studied measuring GSSH/GSSG ratio, GST activity, lipoperoxidation, iNOS, and Hsp27 levels .
Dosage Effects in Animal Models
In a study, the antioxidant effects of aminoguanidine hydrochloride (50 mg/kg, intraperitoneal) were investigated and its association with molecular pathways activated by IRI (30 min/48 h) in the kidney of rats was studied . The study showed that aminoguanidine hydrochloride prevented lipid peroxidation, increased GSH levels, and recovered the GST activity impaired by IRI .
Metabolic Pathways
Aminoguanidine hydrochloride reportedly inhibits the formation of glycosylated proteins (advanced glycation end-products) and has other actions including inhibition of aldose reductase . This suggests that aminoguanidine hydrochloride is involved in the metabolic pathways that involve the formation of glycosylated proteins and aldose reductase .
Propriétés
IUPAC Name |
amino(diaminomethylidene)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDZFAGVPPMTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH+]N)(N)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-17-4 (Parent) | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
110.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16139-18-7, 1937-19-5 | |
| Record name | Aminoguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbazamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aminoguanidine hydrochloride exert its effects?
A1: Aminoguanidine hydrochloride primarily acts as an inhibitor of advanced glycation end product (AGE) formation. It does so by reacting with reactive carbonyl groups present in glycation intermediates, thereby preventing the formation of AGEs. [] This inhibition has been shown to have therapeutic potential in mitigating complications associated with diabetes and aging. []
Q2: What are advanced glycation end products (AGEs) and how are they relevant to disease?
A2: AGEs are a complex family of compounds formed by the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. [] This process, known as glycation, alters the structure and function of these biomolecules. Accumulation of AGEs is implicated in the pathogenesis of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as age-related diseases like atherosclerosis and Alzheimer's disease. []
Q3: What specific enzymes or pathways does aminoguanidine hydrochloride target?
A3: Aminoguanidine hydrochloride is a selective inhibitor of inducible nitric oxide synthase (iNOS). [, ] By inhibiting iNOS, aminoguanidine hydrochloride reduces the production of nitric oxide (NO), a signaling molecule implicated in inflammation and various physiological processes. [, ] This selective inhibition makes it a valuable tool for studying the role of iNOS in different biological systems.
Q4: Can aminoguanidine hydrochloride influence polyamine levels in plants?
A4: Research suggests that aminoguanidine hydrochloride can mimic the effects of mutations in the AtCuAOδ gene in Arabidopsis thaliana. [] This gene encodes a copper-containing amine oxidase involved in polyamine catabolism. Mutations in AtCuAOδ lead to increased putrescine, spermidine, and spermine levels, along with developmental changes like delayed germination and flowering. [] Aminoguanidine hydrochloride treatment of wild-type Arabidopsis seeds mimicked the delayed germination phenotype, suggesting its potential to influence polyamine homeostasis. []
Q5: What is the molecular formula and weight of aminoguanidine hydrochloride?
A5: The molecular formula of aminoguanidine hydrochloride is CH6N4 • HCl, and its molecular weight is 110.55 g/mol.
Q6: Has aminoguanidine hydrochloride demonstrated any catalytic properties?
A8: Aminoguanidine hydrochloride itself is not known to exhibit catalytic activity. It primarily functions as a nucleophile and a reactant in various chemical reactions. [, , , ]
Q7: Have there been any computational studies on aminoguanidine hydrochloride?
A9: Quantum chemical calculations have been employed to determine the ¹³C magnetic shielding tensors of aminoguanidine hydrochloride. [] These calculations, performed using density functional theory (DFT), provide insights into the electronic structure and properties of the molecule. [] Such computational approaches can aid in understanding structure-activity relationships and designing new derivatives with improved properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



